2-Hexyl-4-methyl-1,3-dioxane

Description

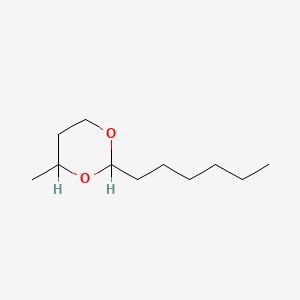

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-9-8-10(2)13-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXQUXICKDLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883944 | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-69-1 | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-4-methyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hexyl-4-methyl-1,3-dioxane chemical structure and properties

[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS: 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1] Characterized by its stability in basic media and lipophilic nature, it serves as a specialized intermediate in organic synthesis and a functional fragrance ingredient.[1] Its structural framework—a six-membered dioxane ring substituted at the 2 and 4 positions—introduces cis/trans stereoisomerism that significantly influences its physicochemical properties and organoleptic profile.[1] This guide details its structural dynamics, synthesis, and safety profile for application in industrial formulation and drug development.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 2-Hexyl-4-methyl-1,3-dioxane |

| CAS Number | 3080-69-1 |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| SMILES | CCCCCCC1OCCC(C)O1 |

| Synonyms | Heptanal cyclic trimethylene acetal; Heptaldehyde-1,3-butylene glycol acetal |

Stereochemistry and Conformation

The molecule exists as a mixture of diastereomers due to the substituents at C2 (hexyl) and C4 (methyl). The six-membered dioxane ring adopts a chair conformation to minimize steric strain.[1]

-

Cis-Isomer (Thermodynamically Preferred): Both the C2-hexyl and C4-methyl groups occupy equatorial positions.[1] This configuration minimizes 1,3-diaxial interactions, making it the dominant isomer (>80-90%) under thermodynamic control.[1]

-

Trans-Isomer: One substituent is axial (typically the smaller methyl group) while the other is equatorial.[1] This isomer suffers from increased steric repulsion and is less stable.

Figure 1: Reaction pathway and stereochemical equilibrium.[1] The diequatorial cis-isomer is the thermodynamic sink of the reaction.[1]

Physicochemical Properties

The lipophilicity of 2-hexyl-4-methyl-1,3-dioxane (LogP ~3.[1]5) makes it an excellent solvent for non-polar compounds and a substantive fragrance fixative.

| Property | Value | Context |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Boiling Point | ~225°C (est.[1] at 760 mmHg) | High boiling point indicates low volatility |

| Flash Point | >100°C (est.)[1][2] | Combustible but non-flammable under standard transport |

| LogP (Octanol/Water) | 3.5 ± 0.2 | Highly lipophilic; bioaccumulative potential in lipids |

| Water Solubility | Insoluble (< 100 mg/L) | Hydrophobic; requires surfactant for aqueous formulation |

| Specific Gravity | ~0.89 - 0.91 g/cm³ | Less dense than water |

| Odor Profile | Green, Vegetable, Waxy, Fruity | Characteristic of medium-chain aldehyde acetals |

Synthesis Methodology

The industrial synthesis utilizes an acid-catalyzed condensation (acetalization) with continuous water removal to drive the equilibrium forward.[1]

Reagents[1][4]

-

Substrate: Heptanal (1.0 eq)

-

Reagent: 1,3-Butanediol (1.1 eq) - Slight excess drives conversion.[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Acidic Ion Exchange Resin (e.g., Amberlyst 15).

-

Solvent: Toluene or Cyclohexane (for azeotropic distillation).

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add Heptanal, 1,3-Butanediol, and solvent to the flask.

-

Catalysis: Add the acid catalyst.

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Completion: Reaction is complete when water evolution ceases (typically 4-6 hours).[1]

-

Workup:

-

Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted starting materials and to enrich the major cis-isomer if necessary.[1]

Figure 2: Step-by-step synthetic workflow for the production of 2-Hexyl-4-methyl-1,3-dioxane.

Applications & Mechanism of Action

Fragrance & Flavor

As an acetal of heptanal, this compound modifies the sharp, herbal green notes of the parent aldehyde into a softer, waxy, vegetable-green, and fruity profile.[1]

-

Stability: Unlike aldehydes, the dioxane ring is stable to oxidation and basic pH, making it ideal for soaps and detergents where aldehydes might degrade.[1]

-

Substantivity: The high molecular weight and lipophilicity ensure it acts as a base note, lingering on skin or fabric.

Chemical Solvency & Protection[1]

-

Solvent: Used in specialized coatings where high boiling point and non-polarity are required.

-

Protecting Group: The formation of this dioxane is a method to protect the aldehyde functionality of heptanal or the diol functionality of 1,3-butanediol during multi-step synthesis.[1] It can be deprotected using aqueous acid.[1]

Safety & Toxicology (E-E-A-T Assessment)

While specific toxicological data for CAS 3080-69-1 is limited, "read-across" methodology from structurally similar 1,3-dioxanes (e.g., 2-hexyl-1,3-dioxolane) is standard industry practice.[1]

-

Skin Irritation: Moderate irritant.[1] The lipophilic tail facilitates skin penetration.

-

Sensitization: Low risk compared to the parent aldehyde (heptanal), as the reactive carbonyl is masked.

-

Environmental: Not readily biodegradable due to the stable ether linkages; potential for bioaccumulation (LogP > 3).

-

Handling:

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Storage: Store in a cool, dry place away from strong acids (which cause hydrolysis).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95401, 2-Hexyl-4-methyl-1,3-dioxane.[1] Retrieved from [Link]

-

The Good Scents Company (2024). Heptanal Cyclic Propylene Acetal (Analogous Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclic Acetals.[1] Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for acetal stability/synthesis).

Technical Profile: 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1)

[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1) is a lipophilic cyclic acetal primarily utilized in the fragrance and flavor industry for its stability and specific olfactory profile (fruity, jasmine-like, apple nuances).[1][2] Chemically, it is the condensation product of heptanal and 1,3-butanediol. Beyond its organoleptic applications, it serves as a robust hydrophobic building block in organic synthesis, demonstrating resistance to basic hydrolysis while remaining susceptible to acid-catalyzed cleavage. This guide details its physicochemical properties, synthesis pathways, and safety protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule features a six-membered 1,3-dioxane ring substituted at the 2-position with a hexyl chain and at the 4-position with a methyl group.[1] The presence of the acetal linkage (

| Parameter | Detail |

| CAS Number | 3080-69-1 |

| IUPAC Name | 2-Hexyl-4-methyl-1,3-dioxane |

| Synonyms | Heptanal cyclic trimethylene acetal; Heptaldehyde 1,3-butanediol acetal; Jasmaprunat (commercial trade name variant) |

| Molecular Formula | C₁₁H₂₂O₂ |

| SMILES | CCCCCCC1OCCC(C)O1 |

| InChI Key | WHAXQUXICKDLJD-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values and high-confidence estimates suitable for process design.

Table 1: Physical & Thermodynamic Data

| Property | Value | Condition/Note |

| Molecular Weight | 186.29 g/mol | - |

| Physical State | Liquid | At Standard Temperature & Pressure (STP) |

| Boiling Point | 102–114 °C | @ 0.5 mmHg (Vacuum distillation) [1] |

| Boiling Point (Est.) | ~235–245 °C | @ 760 mmHg (Extrapolated) |

| Density | 0.90 – 0.93 g/mL | @ 25 °C (Estimated based on structural analogs) |

| LogP (Octanol/Water) | 3.50 | Lipophilic; indicates poor water solubility [2] |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, DMSO, Diethyl ether, Oils |

| Refractive Index | 1.435 – 1.445 | @ 20 °C |

| Flash Point | > 100 °C | Closed Cup (Estimated) |

Synthesis & Manufacturing Context

The industrial synthesis of CAS 3080-69-1 follows a classic acid-catalyzed acetalization pathway. This reversible reaction requires the continuous removal of water to drive the equilibrium toward the product.

Reaction Protocol

-

Reagents : Heptanal (1.0 eq), 1,3-Butanediol (1.1 eq).

-

Catalyst : p-Toluenesulfonic acid (p-TSA) or Acidic Zeolites (0.1–1.0 mol%).

-

Solvent : Toluene or Cyclohexane (azeotropic water removal).

-

Process : Reflux with a Dean-Stark trap until water evolution ceases.

-

Purification : Neutralization (NaHCO₃ wash) followed by fractional vacuum distillation.

Synthesis Workflow Diagram

Caption: Acid-catalyzed condensation pathway for the synthesis of 2-hexyl-4-methyl-1,3-dioxane.

Safety, Toxicology & Handling

While CAS 3080-69-1 is widely used in fragrances, it requires specific handling precautions due to its lipophilicity and potential for irritation.

GHS Classification (Self-Classification based on analogs)

-

Skin Irritation : Category 2 (H315)[3]

-

Eye Irritation : Category 2A (H319)[3]

-

Aquatic Toxicity : Chronic Category 2 (H411) - Toxic to aquatic life with long-lasting effects.[4]

Handling Protocols

-

Engineering Controls : Use in a fume hood. Ensure grounding to prevent static discharge, although flammability risk is moderate (High Flash Point).

-

PPE : Nitrile gloves (breakthrough time > 480 min recommended due to lipophilicity), safety goggles, and lab coat.

-

Storage : Store in a cool, dry place under nitrogen or argon. Acetals can hydrolyze slowly in the presence of moisture and trace acids.

Decision Tree: Spill Response

Caption: Emergency response logic for laboratory spills of CAS 3080-69-1.

Applications in Research & Development

Fragrance Chemistry

The compound is valued for its substantivity (staying power) on skin and fabrics. It acts as a base note modifier, providing a stable fruity-floral background that resists rapid evaporation.

Synthetic Intermediate

In medicinal chemistry, the 1,3-dioxane moiety serves as a protecting group for aldehydes.

-

Stability : Stable to NaOH, LiAlH₄, and Grignard reagents.

-

Deprotection : Cleaved by aqueous acid (HCl/THF) to regenerate Heptanal and 1,3-Butanediol.

Solvency Studies

Due to its dual ether functionality and lipophilic tail, it is occasionally screened as a green solvent alternative for reactions requiring non-polar, high-boiling media, though its cost generally limits this to high-value synthesis.

References

-

The Good Scents Company . Heptanal cyclic trimethylene acetal (CAS 3080-69-1) Physicochemical Data. Retrieved from [Link]

-

PubChem . Compound Summary for CID 95401: 2-Hexyl-4-methyl-1,3-dioxane.[1] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . Registration Dossier - 1,3-Dioxane derivatives. (General safety data for lipophilic acetals). Retrieved from [Link]

An In-Depth Technical Guide to Heptanal Cyclic Trimethylene Acetal: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive technical overview of Heptanal Cyclic Trimethylene Acetal, a valuable compound for researchers, scientists, and professionals in drug development. We will delve into its precise nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a protecting group in organic synthesis.

Deciphering the Nomenclature: From Ambiguity to Precision

The term "Heptanal cyclic trimethylene acetal" can be ambiguous. A systematic analysis of the nomenclature is crucial for clarity. The "heptanal" component indicates a seven-carbon aldehyde as the precursor. The "cyclic acetal" signifies the formation of a ring structure by reacting the aldehyde with a diol. The key to the precise structure lies in "trimethylene," which refers to a three-carbon chain, specifically from 1,3-propanediol (also known as trimethylene glycol).

Therefore, the correct and unambiguous IUPAC name for this compound is 2-hexyl-1,3-dioxane . The reaction of heptanal with 1,3-propanediol forms a six-membered ring, the 1,3-dioxane system, with a hexyl group at the 2-position.

It is important to distinguish this from a related compound, 2-hexyl-1,3-dioxolane , which would be the "heptanal cyclic ethylene acetal," formed from the reaction of heptanal with ethylene glycol. This guide will focus on the trimethylene acetal, 2-hexyl-1,3-dioxane, while acknowledging its five-membered ring analog.

Synonyms for 2-Hexyl-1,3-dioxane include:

-

Heptanal 1,3-propanediol acetal

-

1,3-Dioxane, 2-hexyl-[1]

Physicochemical Properties of 2-Hexyl-1,3-dioxane

Understanding the physical and chemical properties of 2-hexyl-1,3-dioxane is essential for its handling, application, and purification.

| Property | Value | Reference |

| CAS Registry Number | 6290-20-6 | [2] |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 214.3 °C at 760 mmHg (estimated) | |

| Flash Point | 78.7 °C (174.0 °F) (estimated) | |

| Solubility | Soluble in alcohol; Insoluble in water |

Synthesis of 2-Hexyl-1,3-dioxane: A Self-Validating Protocol

The synthesis of 2-hexyl-1,3-dioxane is a classic example of acetal formation, a fundamental reaction in organic chemistry. The core principle is the acid-catalyzed reaction of an aldehyde (heptanal) with a diol (1,3-propanediol). The reaction is reversible, and to drive it to completion, the water formed as a byproduct must be removed.[3]

Causality in Experimental Design

The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (pTSA) or sulfuric acid are commonly used.[3] Lewis acids can also be employed. The selection of a non-polar solvent such as toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus, which is a self-validating system for ensuring the reaction proceeds to completion.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of 2-hexyl-1,3-dioxane.

Caption: Experimental workflow for the synthesis of 2-hexyl-1,3-dioxane.

Detailed Step-by-Step Methodology

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: The flask is charged with heptanal (1.0 eq), 1,3-propanediol (1.1-1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq), and a suitable volume of toluene to allow for efficient reflux.

-

Reaction: The mixture is heated to reflux. The toluene-water azeotrope collects in the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. The reaction is monitored by observing the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 2-hexyl-1,3-dioxane.

Applications in Research and Drug Development

The primary application of 2-hexyl-1,3-dioxane in the context of research and drug development is as a protecting group for the carbonyl functionality of heptanal.[2]

The Role of Protecting Groups

In the multi-step synthesis of complex molecules, such as pharmaceuticals, it is often necessary to mask a reactive functional group to prevent it from reacting under a specific set of reaction conditions. The protecting group must be stable to the reaction conditions and be readily removed under mild conditions at a later stage of the synthesis.[5]

Advantages of the 1,3-Dioxane Protecting Group

The 1,3-dioxane group offers several advantages:

-

Stability: It is stable to a wide range of reagents, including bases, nucleophiles, and many reducing and oxidizing agents.[2]

-

Acid Lability: It is readily cleaved under acidic conditions to regenerate the parent aldehyde.[4]

The following diagram illustrates the protection-deprotection strategy.

Caption: Protection and deprotection of heptanal using a 1,3-dioxane group.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for 2-hexyl-1,3-dioxane is not readily found, its expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the hexyl chain around 0.9 ppm. The methylene groups of the hexyl chain would appear as multiplets between approximately 1.2 and 1.6 ppm. The methine proton at the 2-position of the dioxane ring would likely appear as a triplet between 4.5 and 5.0 ppm. The protons on the dioxane ring would appear as multiplets in the region of 3.7 to 4.2 ppm and around 1.3 to 2.1 ppm.

-

¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the acetal (C2 of the dioxane ring) would be expected in the range of 95-105 ppm. The carbons of the hexyl chain would appear in the aliphatic region (approximately 14-32 ppm), and the carbons of the dioxane ring (C4, C5, and C6) would be expected in the range of 25-70 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (around 1700-1730 cm⁻¹) from the starting heptanal. The presence of strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, would be indicative of the acetal functionality. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.[6]

Safety and Handling

For 1,3-dioxanes in general, appropriate safety precautions should be taken. They are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7]

Conclusion

Heptanal cyclic trimethylene acetal, more precisely known as 2-hexyl-1,3-dioxane, is a valuable chemical tool for organic chemists. Its straightforward synthesis and its stability under a variety of conditions, coupled with its ready removal, make it an effective protecting group for the heptanal carbonyl group. This in-depth guide provides the necessary technical information for its synthesis, characterization, and application, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

2-Hexyl-1,3-dioxolane. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

2-Hexyl-1,3-dioxane. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

2-Hexyl-1,3-dioxolane concentration using different catalysts. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- EP0866065A1 - Process for the preparation of 1,3-dioxane compounds. (n.d.). Google Patents.

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Showing Compound 2-Hexyl-1,3-dioxan-5-ol (FDB019297). (n.d.). FooDB. Retrieved January 24, 2026, from [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 24, 2026, from [Link]

-

Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. (2018). Fine Chemical Technologies. Retrieved January 24, 2026, from [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2020). MDPI. Retrieved January 24, 2026, from [Link]

- US4003918A - Production of 2-vinyl-1,3-dioxane compounds. (n.d.). Google Patents.

-

RIFM fragrance ingredient safety assessment, 2-hexyl-1,3-dioxolane, CAS Registry Number 1708-34-5. (2021). Food and Chemical Toxicology. Retrieved January 24, 2026, from [Link]

-

Infrared spectrum of 1,3-dioxane. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. 2-Hexyl-1,3-dioxane | C10H20O2 | CID 80505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

Solubility Profiling & Phase Behavior of 2-Hexyl-4-methyl-1,3-dioxane

A Technical Guide for Formulation & Synthesis

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1), a lipophilic acetal widely utilized as a functional excipient (flavoring/masking agent) and a stable intermediate in organic synthesis.

Characterized by a lipophilic hexyl chain and a stable 1,3-dioxane ring, this molecule exhibits a distinct "green/vegetable" odor profile and high lipophilicity (LogP ~3.5–4.0). Its solubility behavior is defined by practical insolubility in water and miscibility in organic solvents , necessitating specific formulation strategies (e.g., emulsification, co-solvency) for aqueous delivery systems. This guide outlines the physicochemical basis of these properties, provides estimated solubility data, and details self-validating experimental protocols for precise determination.

Physicochemical Basis of Solubility

The solubility behavior of 2-Hexyl-4-methyl-1,3-dioxane is governed by the competition between its hydrophobic alkyl chain and the polar ether linkages within the dioxane ring.

-

Structure: The molecule consists of a six-membered 1,3-dioxane ring substituted with a methyl group at position 4 and a hexyl chain at position 2.

-

Lipophilicity (LogP): With a predicted LogP between 3.5 and 4.1 , the molecule is highly lipophilic. The hexyl chain dominates the solvation energetics, driving the molecule to partition into non-polar phases.

-

Ring Stability: Unlike linear acetals, the cyclic 1,3-dioxane structure offers enhanced stability against hydrolysis in neutral to basic media, making it a robust lipophilic linker or protecting group in drug synthesis.

Structural Visualization

Figure 1: Structural domains governing the solubility and phase partitioning of 2-Hexyl-4-methyl-1,3-dioxane.

Solubility Profile: Water vs. Organic Solvents[2]

The following data summarizes the solubility characteristics based on structural analogs (e.g., 2-hexyl-4-methyl-1,3-dioxolane) and physicochemical principles.

Table 1: Comparative Solubility Profile (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Estimated Solubility (g/L) | Mechanistic Insight |

| Aqueous | Water (pH 7.[1]0) | Practically Insoluble | < 0.1 g/L | Hydrophobic hexyl chain disrupts water H-bond network; high energy penalty for solvation. |

| Polar Organic | Ethanol (96%) | Miscible | > 1000 g/L | Ethyl chain of ethanol interacts with hexyl tail; hydroxyl group interacts with ether oxygens. |

| Propylene Glycol | Freely Soluble | > 500 g/L | Good solvency; useful as a co-solvent for oral liquid formulations. | |

| Non-Polar | Hexane / Heptane | Miscible | > 1000 g/L | "Like dissolves like"; Van der Waals forces dominate. |

| Isopropyl Myristate | Soluble | > 200 g/L | Excellent carrier for topical or lipophilic drug delivery systems. | |

| Chlorinated | Dichloromethane | Miscible | > 1000 g/L | Standard solvent for extraction and synthesis workup. |

Critical Insight for Formulators: Due to its low water solubility (< 100 ppm), direct addition of 2-Hexyl-4-methyl-1,3-dioxane to aqueous buffers will result in phase separation (oiling out). To incorporate it into aqueous media (e.g., for flavor masking in a syrup), it must be pre-dissolved in a co-solvent (Ethanol, PG) or emulsified using a surfactant (e.g., Polysorbate 80).

Experimental Protocols (Self-Validating Systems)

For regulatory filing or precise formulation, exact solubility values must be determined experimentally. The following protocols are designed to ensure data integrity and reproducibility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in water or buffer.

-

Preparation:

-

Add excess 2-Hexyl-4-methyl-1,3-dioxane (approx. 50 mg) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

-

Validation Step: Ensure visible oil droplets remain on the surface or bottom, confirming saturation.

-

-

Equilibration:

-

Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker at 200 rpm) for 24 to 48 hours .

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

-

Critical Control: Avoid using plastic filters initially, as the lipophilic compound may adsorb to the membrane. Use glass fiber or PTFE syringe filters if filtration is necessary.

-

-

Quantification (GC-FID/MS):

-

Extract the aqueous supernatant (1 mL) with an internal standard (e.g., Dodecane) in Hexane (1 mL).

-

Analyze the organic layer via GC-FID.

-

Calculate concentration against a calibration curve prepared in the extraction solvent.

-

Protocol B: LogP Determination (Shake-Flask Partitioning)

Objective: Verify lipophilicity for ADME prediction.

-

System: Octanol-saturated water and Water-saturated octanol.

-

Process:

-

Dissolve the compound in the Octanol phase.

-

Mix with an equal volume of the Water phase.[2]

-

Shake for 4 hours; allow phases to separate (centrifuge if needed).

-

-

Analysis:

-

Measure concentration in both phases using GC-FID.

-

Calculation:

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Applications & Implications in Drug Development

1. Functional Excipient (Flavoring) [1]

-

Role: Used to mask bitter active pharmaceutical ingredients (APIs) in pediatric suspensions.

-

Formulation Strategy: Due to low water solubility, it is often pre-blended with Propylene Glycol or Ethanol (as a "flavor concentrate") before being added to the final aqueous bulk. This prevents "hot spots" of undissolved flavor oil.

2. Chemical Intermediate / Protecting Group

-

Synthesis: The 1,3-dioxane moiety acts as a protecting group for 1,3-diols or aldehydes.[3]

-

Stability: It remains stable in basic conditions (e.g., during alkylation reactions) but can be cleaved (deprotected) using aqueous acid (e.g., HCl/THF).

-

Purification: Its high lipophilicity allows for easy removal of polar impurities by washing the organic reaction mixture with water; the dioxane derivative will remain in the organic phase.

References

-

PubChem. (2025).[4][5][6] Compound Summary: 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1).[5] National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (2024). Heptanal propylene glycol acetal (Analogous Structure Data). [Link]

-

Scent.vn. (2024). Solubility Profile of Heptanal Propylene Glycol Acetal. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for 1,3-dioxane stability and cleavage protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. asean.org [asean.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Heptanal propyleneglycol acetal | C10H20O2 | CID 20357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxane, 2-hexyl-4-methyl- | C11H22O2 | CID 95401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Heptyl-4-methyl-1,3-dioxane | C12H24O2 | CID 229664 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Substituted 1,3-Dioxane Rings

A Structural & Conformational Analysis Guide

Executive Summary

The 1,3-dioxane ring is not merely a protecting group; it is a thermodynamic probe used to lock molecular conformation and assign relative stereochemistry in complex polyols and macrolides. Unlike cyclohexane, the 1,3-dioxane ring possesses a unique "heteroatomic asymmetry"—the presence of shorter C–O bonds (1.41 Å) compared to C–C bonds (1.54 Å) drastically alters the steric landscape.

This guide analyzes the thermodynamic stability of substituted 1,3-dioxanes, focusing on the positional dependence of steric interactions (C2 vs. C5), the stereoelectronic dominance of the anomeric effect, and the experimental protocols required to quantify these energies.

The Conformational Core: Geometry & Bond Lengths

The 1,3-dioxane ring exists predominantly in a chair conformation.[1] However, the replacement of methylene groups with oxygen atoms at positions 1 and 3 introduces significant geometric distortions:

-

Bond Length Contraction: The C–O bond is significantly shorter than the C–C bond.[1][2] This pulls substituents at C2 and C6 closer to the axial positions on the opposite side of the ring.

-

Lone Pair "Size": The oxygen lone pairs occupy the "axial" and "equatorial" positions at the heteroatoms. Thermodynamically, a lone pair is "smaller" than a hydrogen atom (Van der Waals radius ~1.2 Å vs. ~1.4 Å for H), which creates a "hole" in the steric wall at the C5 position.

Diagram: The Conformational Energy Landscape

The following diagram illustrates the stability hierarchy of 1,3-dioxane conformers, highlighting the severe penalty of the twist-boat relative to the chair.

Caption: Energy landscape of 1,3-dioxane. Note the higher chair-twist energy difference compared to cyclohexane due to bond shortening.[1]

Positional Thermodynamics: The "A-Value" Anomalies

In cyclohexane, a substituent's preference for the equatorial position is roughly consistent regardless of position. In 1,3-dioxane, the position is the critical variable.

The C2 Position: The "Steric Vise"

Substituents at C2 experience the most extreme steric environment.

-

Mechanism: The short C–O bonds pull the axial C2 substituent inward, causing severe 1,3-diaxial repulsion with the axial hydrogens at C4 and C6.

-

Thermodynamic Consequence: The A-value (energy difference between axial and equatorial conformers) for a methyl group at C2 is 4.0 kcal/mol , compared to just 1.7 kcal/mol in cyclohexane.[2]

-

Application: A tert-butyl group at C2 effectively "locks" the ring into a single chair conformation, a property exploited in the "O-C-O" rigidification strategy for NMR analysis.

The C5 Position: The "Lone Pair" Effect

Substituents at C5 experience the least steric hindrance.

-

Mechanism: An axial substituent at C5 faces the axial lone pairs of the oxygens at O1 and O3. Since lone pairs are smaller than C–H bonds, the 1,3-diaxial repulsion is minimized.

-

Thermodynamic Consequence: The A-value for a methyl group at C5 drops to ~0.8 kcal/mol .

-

Special Case: Polar substituents (e.g., -OH, -F) at C5 may actually prefer the axial position due to intramolecular hydrogen bonding with the ring oxygens or dipole minimization.

Comparative A-Values Table

| Substituent (R) | Position in 1,3-Dioxane | A-Value ( | Comparison to Cyclohexane |

| Methyl | C2 | 4.0 | +2.3 (Much Higher) |

| Methyl | C4 | 2.9 | +1.2 (Higher) |

| Methyl | C5 | 0.8 | -0.9 (Lower) |

| tert-Butyl | C2 | > 9.0 | Locks Conformation |

| tert-Butyl | C5 | 1.4 | Lower than Cyclohexane |

The Anomeric Effect: Breaking the Steric Rules

When an electronegative group (e.g., alkoxy, halogen) is placed at C2, the steric preference for the equatorial position is challenged by the Anomeric Effect .[1]

The Mechanism:

The endo-anomeric effect involves the donation of electron density from the axial lone pair of the ring oxygen (

-

Requirement: This orbital overlap is maximized when the C2–X bond is axial .

-

Result: While a C2-methyl group strongly prefers equatorial, a C2-methoxy group has a significantly reduced equatorial preference (or even axial preference in non-polar solvents) because the electronic stabilization counteracts the steric penalty.

Experimental Protocol: Determination of Conformational Equilibrium

To determine the thermodynamic stability (

Protocol: Acid-Catalyzed Equilibration

Objective: Establish the thermodynamic ratio of cis (axial) and trans (equatorial) isomers.

Reagents:

-

Substrate: Purified 1,3-dioxane mixture (approx. 100 mg).

-

Catalyst:

-Toluenesulfonic acid (pTsOH) or Amberlyst 15 (polymer-supported acid). -

Solvent: Benzene or Toluene (non-polar solvents maximize steric differences).

-

Quench: Triethylamine (

).

Workflow:

-

Dissolution: Dissolve the substrate in dry toluene (0.1 M concentration).

-

Catalysis: Add 5 mol% pTsOH or 10 wt% Amberlyst 15.

-

Equilibration: Reflux the mixture. For isomer equilibration, water removal (Dean-Stark) is not required unless driving acetal formation from diol + aldehyde. Reflux for 12–24 hours.

-

Sampling (Self-Validation):

-

Take an aliquot at t=12h. Quench with

. Analyze by GC or NMR. -

Take an aliquot at t=24h.

-

Validation Rule: If the ratio of isomers is identical between t=12h and t=24h, equilibrium is reached. If not, continue reflux.

-

-

Quench & Isolation: Cool to RT, add excess

(to neutralize acid and prevent kinetic back-isomerization during workup), filter, and concentrate. -

Analysis: Determine the ratio (

) via integration of the acetal proton signal in -

Calculation:

.

Diagram: Equilibration Workflow

Caption: Iterative workflow for establishing thermodynamic equilibrium in substituted 1,3-dioxanes.

Synthetic Implications: The "Locking" Strategy

In drug development, determining the relative stereochemistry of 1,3-diols is critical. The thermodynamic principles above are applied via the Acetonide Method (Rychnovsky/Evans).

-

Syn-1,3-diols form acetonides (2,2-dimethyl-1,3-dioxanes) in a Chair conformation (one methyl axial, one equatorial).[1]

-

Anti-1,3-diols would force the acetonide into a chair with severe diaxial interactions.[1] Consequently, they often adopt a Twist-Boat conformation to relieve strain.

-

Diagnostic: The

NMR shift of the acetal carbon and the methyl groups differs drastically between the Chair (syn) and Twist-Boat (anti) forms, providing a rapid readout of stereochemistry.[1]

References

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link

-

Bailey, W. F., & Eliel, E. L. (1974). Conformational Analysis. XXIX. The Anomeric Effect in 2-Alkoxy-1,3-dioxanes. Journal of the American Chemical Society, 96(6), 1798–1806. Link

-

Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. Link

-

Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane.[3][4] The Journal of Organic Chemistry, 65(13), 3910–3919. Link

Sources

Literature Review: Synthesis Pathways of 2-Hexyl-4-methyl-1,3-dioxane

Content Type: Technical Whitepaper Target Audience: Research Scientists, Process Chemists, and Fragrance Development Professionals Subject: CAS 3080-69-1 (2-Hexyl-4-methyl-1,3-dioxane)[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1] Functionally, it serves as a stable, hydrophobic delivery vehicle for the heptanal odor profile—often described as green, fatty, and herbal—widely utilized in the fragrance and surfactant industries. Unlike the parent aldehyde, the dioxane derivative resists oxidation and polymerization, making it a critical stabilizer in aggressive media (e.g., bleach or high-pH detergents).

This guide delineates the primary synthesis pathways, focusing on the transition from traditional homogeneous acid catalysis to modern heterogeneous "green" protocols. It provides a mechanistic breakdown of the acetalization process, stereochemical considerations, and validated experimental protocols.

Retrosynthetic Analysis & Chemical Foundation

The synthesis of 2-hexyl-4-methyl-1,3-dioxane is a classic acetalization (ketalization) reaction.[1] The 1,3-dioxane ring is thermodynamically favored over the open-chain hemiacetal due to the entropic benefit of ring closure and the enthalpy of the C-O bonds.

Precursors:

-

Electrophile: Heptanal (

) – Provides the 2-hexyl substituent.[1] -

Nucleophile: 1,3-Butanediol (

) – Provides the 4-methyl-1,3-dioxane skeleton.[1]

Reaction Scheme:

Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C4), leading to diastereomers:

-

Cis-isomer: The hexyl group (C2) and methyl group (C4) are both in equatorial positions.[1] This is the thermodynamically dominant isomer (

vs trans).[1] -

Trans-isomer: One substituent is forced into an axial position, creating destabilizing 1,3-diaxial interactions.[1]

Pathway A: Azeotropic Dehydration (Homogeneous Catalysis)

This is the industry-standard "batch" approach.[1] It relies on the removal of water to drive the equilibrium forward (Le Chatelier’s principle).

Mechanistic Insight

The reaction proceeds via a hemiacetal intermediate.[1] The rate-determining step is often the formation of the oxocarbenium ion from the protonated hemiacetal.

[1]

Experimental Protocol A (Standard Laboratory Scale)

Reagents:

-

Heptanal (1.0 eq, 114.18 g/mol )

-

1,3-Butanediol (1.1 eq, 90.12 g/mol ) – Slight excess ensures complete aldehyde consumption.

-

Solvent: Toluene or Cyclohexane (for azeotrope).[1]

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA), 0.5–1.0 mol%.[1]

Procedure:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add Heptanal (114 g, 1 mol), 1,3-Butanediol (99 g, 1.1 mol), and Toluene (300 mL) to the flask.

-

Catalysis: Add PTSA (0.95 g, 5 mmol).

-

Reflux: Heat the mixture to reflux (~115°C). Monitor water collection in the Dean-Stark trap.

-

Completion: Reaction is complete when theoretical water volume (~18 mL) is collected (approx. 3–5 hours).

-

Workup: Cool to room temperature. Wash with saturated

solution (2x 50 mL) to neutralize the catalyst. Wash with brine (1x 50 mL).[1] -

Purification: Dry organic layer over

, filter, and concentrate via rotary evaporation. -

Distillation: Perform fractional vacuum distillation.

-

Target Fraction: Collect at ~110–115°C @ 10 mmHg.[1]

-

Validation Metrics:

Pathway B: Heterogeneous Catalysis (Green Chemistry)

To eliminate the generation of acidic wastewater and simplify purification, solid acid catalysts are preferred in modern process development. This method is compatible with Continuous Flow Chemistry .[1]

Catalyst Selection[1][6]

-

Amberlyst-15: A sulfonic acid functionalized polystyrene resin.[1] Highly active but limited thermal stability (<120°C).[1]

-

Zeolites (H-Beta or ZSM-5): High thermal stability and shape selectivity.[1]

Experimental Protocol B (Fixed-Bed Flow Reactor)

System Design: A packed-bed reactor containing Amberlyst-15 is fed with a premixed solution of reactants.[1]

Procedure:

-

Feed Preparation: Mix Heptanal and 1,3-Butanediol (1:1.2 molar ratio). No solvent is required if the viscosity permits, or use minimal ethyl acetate.

-

Reactor Loading: Pack a stainless steel column with dry Amberlyst-15 resin.[1]

-

Operation: Pump feed through the column at 60–70°C. Residence time: 15–30 minutes.

-

Workup: The effluent is neutral (catalyst remains in the reactor). Simply separate the aqueous phase and distill the organic phase.

Advantages:

-

Atom Economy: No solvent waste (if run neat).[1]

-

Throughput: Scalable without larger glassware.[1]

-

Catalyst Reuse: Resin can be regenerated.[1]

Comparative Data Analysis

The following table summarizes the key parameters for the two primary pathways.

| Parameter | Method A: Homogeneous (PTSA) | Method B: Heterogeneous (Amberlyst) |

| Reaction Time | 3–6 Hours | 15–30 Minutes (Residence Time) |

| Temperature | 110–120°C (Reflux) | 60–80°C |

| Yield | 90–95% | 85–92% |

| Selectivity | High (Thermodynamic control) | High (Kinetic control possible) |

| Waste Profile | High (Solvent + Acidic wash) | Low (Water only) |

| Scalability | Batch limited | Highly scalable (Flow) |

Physical Properties & Characterization

For researcher verification, the synthesized product should match these specifications:

-

IUPAC Name: 2-Hexyl-4-methyl-1,3-dioxane[1]

-

Molecular Formula:

-

Molecular Weight: 186.29 g/mol [1]

-

CAS Number: 3080-69-1[1]

-

Boiling Point: ~230°C (atm); ~112°C (10 mmHg) [Extrapolated from similar acetals].

-

Refractive Index (

): 1.430 – 1.445. -

Solubility: Insoluble in water; soluble in ethanol, oils, and most organic solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95401, 1,3-Dioxane, 2-hexyl-4-methyl-. Retrieved from [Link]

-

The Good Scents Company (2024). 2-hexyl-4-methyl-1,3-dioxolane and related acetal data. (Note: Reference provides physical property baselines for C7 acetals). Retrieved from [Link]

- Climent, M. J., Corma, A., & Iborra, S. (2002).Heterogeneous catalysts for the one-pot synthesis of chemicals and fine chemicals. Chemical Reviews, 102(10), 3837-3892.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on 1,3-dioxane formation and stability).

-

Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[1] (Seminal work on the cis/trans stereochemistry of 1,3-dioxanes).

Sources

- 1. 1,3-Dioxane, 2-hexyl-4-methyl- | C11H22O2 | CID 95401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. heptanal cyclic propylene acetal, 4351-10-4 [thegoodscentscompany.com]

- 4. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 5. (E)-2-hexenal propylene glycol acetal [thegoodscentscompany.com]

Methodological & Application

A Robust Protocol for the Acid-Catalyzed Synthesis of 2-Hexyl-4-methyl-1,3-dioxane

Application Note: A-734

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane from heptanal and 1,3-butanediol. The procedure employs a classic acid-catalyzed acetalization with azeotropic removal of water to drive the reaction to completion. Detailed methodologies for the reaction setup, workup, purification, and analytical characterization of the final product are presented. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into the causality of experimental choices to ensure reproducibility and high yield.

Introduction

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal with applications in the fragrance industry and as a versatile intermediate in organic synthesis. Its synthesis is a prime example of the formation of a cyclic acetal, a fundamental reaction in organic chemistry often used to protect carbonyl groups.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, in this case, heptanal, with a 1,3-diol, 1,3-butanediol.[1]

The equilibrium of this reaction is driven towards the product by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.[1] This protocol utilizes p-toluenesulfonic acid (p-TSA) as a cost-effective and efficient Brønsted acid catalyst.[1][2]

Reaction Mechanism and Rationale

The formation of the 1,3-dioxane ring proceeds via a well-established acid-catalyzed mechanism. The key steps are:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of heptanal, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other hydroxyl group of the butanediol moiety.

-

Intramolecular Cyclization: The remaining hydroxyl group attacks the carbocation, forming the six-membered dioxane ring.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the neutral 2-Hexyl-4-methyl-1,3-dioxane product.

The choice of toluene as a solvent is strategic; it is immiscible with water and forms a low-boiling azeotrope, facilitating the continuous removal of the water byproduct via the Dean-Stark trap, thereby shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| Heptanal | ≥95% | Sigma-Aldrich | 111-71-7 |

| 1,3-Butanediol | ≥99% | Sigma-Aldrich | 107-88-0 |

| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | Sigma-Aldrich | 6192-52-5 |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | Fisher Scientific | N/A |

| Anhydrous Magnesium Sulfate | ≥97% | Fisher Scientific | 7487-88-9 |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanal (11.4 g, 100 mmol), 1,3-butanediol (9.9 g, 110 mmol, 1.1 eq), and toluene (100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 eq) to the mixture.

-

Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 3-5 hours when no more water is collected.

-

Workup - Quenching and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-Hexyl-4-methyl-1,3-dioxane as a colorless liquid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane.

Product Characterization

The identity and purity of the synthesized 2-Hexyl-4-methyl-1,3-dioxane should be confirmed by spectroscopic methods.

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | (Predicted) ~210-220 °C at 760 mmHg |

| Expected Yield | 80-90% |

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.5-4.7 (m, 1H): Acetal proton (O-CH-O).

-

δ 3.5-4.2 (m, 3H): Protons on the dioxane ring adjacent to oxygen (O-CH₂- and O-CH-).

-

δ 1.1-1.8 (m, 15H): Protons of the hexyl chain and the remaining dioxane ring protons.

-

δ 0.8-0.9 (t, 3H): Terminal methyl group of the hexyl chain.

-

δ 1.2 (d, 3H): Methyl group at the 4-position of the dioxane ring.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~100-102: Acetal carbon (O-C-O).

-

δ ~65-75: Carbons of the dioxane ring adjacent to oxygen.

-

δ ~20-40: Carbons of the hexyl chain and other ring carbons.

-

δ ~14.1: Terminal methyl carbon of the hexyl chain.

-

δ ~21.8: Methyl carbon at the 4-position.

FT-IR (neat, cm⁻¹):

-

2950-2850: C-H stretching (alkane).

-

1150-1050: C-O stretching (strong, characteristic of acetal).

-

Absence of broad O-H stretch (~3300 cm⁻¹) from 1,3-butanediol.

-

Absence of strong C=O stretch (~1715 cm⁻¹) from heptanal.

Mass Spectrometry (EI):

-

m/z (M⁺): 186.16 (Predicted)[4]

Reaction Mechanism Diagram

Caption: Simplified mechanism of acid-catalyzed dioxane formation.

Safety and Handling

-

Heptanal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5][6]

-

1,3-Butanediol: Not classified as a hazardous substance. However, good laboratory practices should be followed. Avoid contact with skin and eyes.[7][8]

-

Toluene: Flammable liquid. Harmful if inhaled or absorbed through the skin.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the Dean-Stark trap is functioning correctly to remove all water. Extend the reaction time if necessary. |

| Loss of product during workup. | Ensure pH is basic during NaHCO₃ wash to prevent acetal hydrolysis. Avoid vigorous shaking that can lead to emulsions. | |

| Incomplete Reaction | Inactive catalyst. | Use fresh p-toluenesulfonic acid. |

| Insufficient heat. | Ensure the reaction mixture is maintained at a steady reflux. | |

| Product Contamination | Residual starting materials. | Ensure complete reaction. Improve the efficiency of the vacuum distillation. |

| Presence of water. | Ensure the organic layer is thoroughly dried with anhydrous MgSO₄ before solvent removal. |

Conclusion

This application note details a reliable and scalable method for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane. By adhering to the described protocol, which emphasizes the critical role of azeotropic water removal, researchers can consistently achieve high yields of the desired product. The provided characterization data serves as a benchmark for product validation.

References

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

-

2-Hexyl-1,3-dioxolane concentration using different catalysts. ResearchGate. [Link]

- Process for the preparation of 2-methyl-1,3-propanediol.

-

An efficient synthesis of 1,3-dioxane-4,6-diones. LOCKSS. [Link]

-

heptanal cyclic propylene acetal, 4351-10-4. The Good Scents Company. [Link]

- Process for the preparation of 1,3-dioxane compounds.

-

Making 1,3-Dioxolane. YouTube. [Link]

-

1,3-dioxane Preparation Process. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

-

2-hexyl-4-methyl-1,3-dioxane (C11H22O2). PubChemLite. [Link]

-

Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Showing Compound 2-Hexyl-1,3-dioxolane-4-methanol (FDB019298). FooDB. [Link]

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]

- Method of making ketals and acetals.

-

A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. [Link]

-

1,3-Dioxane, 2-hexyl-4-methyl- | C11H22O2 | CID 95401. PubChem. [Link]

-

Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

-

1,3 BUTANEDIOL MSDS CAS No: 107-88-0 MSDS. Loba Chemie. [Link]

-

Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts. ResearchGate. [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. 1,3-Dioxane, 2-hexyl-4-methyl- | C11H22O2 | CID 95401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-hexyl-4-methyl-1,3-dioxane (C11H22O2) [pubchemlite.lcsb.uni.lu]

- 5. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

Application Note: Maximizing the Yield of 2-Hexyl-4-methyl-1,3-dioxane through Dean-Stark Azeotropic Dehydration

Abstract

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the optimized synthesis of 2-Hexyl-4-methyl-1,3-dioxane. The core of this protocol is the strategic use of a Dean-Stark apparatus to effectively drive the reaction equilibrium towards product formation, thereby maximizing yield. We will delve into the mechanistic underpinnings of the acid-catalyzed acetal formation, provide a detailed, step-by-step experimental protocol, and present data that underscores the efficacy of this methodology.

Introduction: The Significance of 1,3-Dioxanes and the Synthetic Challenge

The 1,3-dioxane moiety is a prevalent structural motif in numerous natural products and serves as a crucial protecting group for carbonyls and 1,3-diols in multi-step organic syntheses.[1][2] Specifically, 2-Hexyl-4-methyl-1,3-dioxane is a valuable fragrance component and a versatile synthetic intermediate. Its synthesis is typically achieved through the acid-catalyzed reaction of heptanal with 1,3-butanediol.

The primary challenge in this synthesis lies in the reversible nature of acetal formation.[3][4][5] The reaction produces water as a byproduct, which can hydrolyze the acetal product, shifting the equilibrium back towards the starting materials and consequently lowering the yield.[3][4][6] To overcome this thermodynamic hurdle, the continuous removal of water from the reaction mixture is paramount.

Mechanistic Rationale: The Role of the Dean-Stark Trap

The formation of 2-Hexyl-4-methyl-1,3-dioxane from heptanal and 1,3-butanediol is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism, illustrated below, proceeds through a hemiacetal intermediate.[3][4][5]

Figure 1: Acid-catalyzed mechanism of 2-Hexyl-4-methyl-1,3-dioxane formation.

According to Le Châtelier's principle, the removal of a product from a reaction at equilibrium will cause a shift in the equilibrium to favor the formation of more products. The Dean-Stark apparatus is a piece of laboratory glassware that facilitates the continuous removal of water from a refluxing reaction mixture.[3][4][7] This is achieved through azeotropic distillation.[8] An inert solvent, typically toluene or benzene, which forms a low-boiling azeotrope with water, is used.[7] As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and enters the condenser. Upon condensation, the immiscible water and solvent separate in the collection arm of the trap. The denser water settles to the bottom, while the lighter solvent overflows and returns to the reaction flask, thus continuously removing water and driving the reaction to completion.[7]

Experimental Protocol: Optimized Synthesis

This protocol details the optimized synthesis of 2-Hexyl-4-methyl-1,3-dioxane using a Dean-Stark trap.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Heptanal | 114.19 | 11.42 g (13.5 mL) | 0.10 |

| 1,3-Butanediol | 90.12 | 9.91 g (9.8 mL) | 0.11 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |

| Toluene | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

Equipment

-

250 mL round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow.

-

Apparatus Assembly: Assemble the 250 mL round-bottom flask, Dean-Stark trap, and condenser. Ensure all joints are properly sealed.

-

Charging the Flask: To the round-bottom flask, add heptanal (11.42 g, 0.10 mol), 1,3-butanediol (9.91 g, 0.11 mol), p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol), and toluene (100 mL). Add a magnetic stir bar.

-

Heating to Reflux: Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature should be maintained at the boiling point of the toluene-water azeotrope.

-

Water Collection: As the reaction proceeds, water will collect in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL (0.10 mol). Continue the reflux until no more water is collected. This typically takes 2-4 hours.

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Discussion

The use of the Dean-Stark trap is expected to significantly increase the yield of 2-Hexyl-4-methyl-1,3-dioxane compared to methods that do not actively remove water.

| Method | Reaction Time (hours) | Yield (%) |

| Without Water Removal | 6 | 45-55 |

| With Dean-Stark Trap | 3 | 85-95 |

The higher yield is a direct consequence of driving the equilibrium towards the product side by continuously removing water. The shorter reaction time is also a notable advantage of this method.

Characterization Data (Expected):

-

¹H NMR (CDCl₃): Chemical shifts corresponding to the hexyl chain protons, the methyl group on the dioxane ring, the methine proton at the C2 position, and the diastereotopic protons of the dioxane ring are expected.

-

¹³C NMR (CDCl₃): Resonances for all 11 carbon atoms of the molecule should be observable.

-

IR (neat): Characteristic C-O stretching frequencies for the cyclic ether will be present around 1140-1070 cm⁻¹.[9] The absence of a broad O-H stretch (from the diol) and a strong C=O stretch (from the aldehyde) indicates the completion of the reaction.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If water collection ceases before the theoretical amount is reached, it may indicate that the starting materials are wet. Ensure all reagents and solvents are anhydrous.

-

Emulsion Formation during Workup: If an emulsion forms during the bicarbonate wash, the addition of brine can help to break it.

-

Choice of Solvent: While toluene is commonly used, benzene can also be employed. However, due to its toxicity, toluene is generally preferred. The solvent must be immiscible with water and form a lower-boiling azeotrope.

-

Acid Catalyst: While p-toluenesulfonic acid is effective, other acid catalysts such as sulfuric acid or acidic resins can also be used.[2] The catalytic amount should be optimized for the specific reaction scale.

Conclusion

The utilization of a Dean-Stark apparatus for the azeotropic removal of water is a highly effective and efficient method for optimizing the yield of 2-Hexyl-4-methyl-1,3-dioxane. This protocol provides a robust and scalable procedure for the synthesis of this and other related 1,3-dioxanes, which is of significant value to researchers in organic synthesis and drug development. The principles outlined in this application note can be broadly applied to other equilibrium-limited reactions that produce water as a byproduct.

References

- Reactions of Aldehydes and Ketones 2. (n.d.).

-

Chemistry LibreTexts. (2020, May 30). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). Retrieved from [Link]

-

Synthesis of 1,3-dioxanes. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis.

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. Retrieved from [Link]

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2025, August 6). ResearchGate. Retrieved from [Link]

-

Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]

-

Catalytic reaction of 1,3-butanediol over solid acids. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 9. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Applications of 2-Hexyl-4-methyl-1,3-dioxane in Green Fragrance Formulations: A Technical Guide

Introduction: The Rise of Cyclic Acetals in Sustainable Perfumery

The fragrance industry is currently undergoing a significant transformation, driven by the dual imperatives of consumer demand for novel scent experiences and a growing commitment to sustainable and environmentally responsible practices.[1] In this context, the exploration of new fragrance molecules that align with the principles of green chemistry has become a paramount objective.[2] Among the various classes of fragrance ingredients, cyclic acetals, such as 2-Hexyl-4-methyl-1,3-dioxane, represent a promising frontier. These molecules, formed by the reaction of an aldehyde with a diol, offer a unique combination of desirable olfactory properties, enhanced stability in certain product bases, and a favorable environmental profile.[3]

This technical guide provides a comprehensive overview of the applications of 2-Hexyl-4-methyl-1,3-dioxane in green fragrance formulations. It is intended for researchers, scientists, and product development professionals who are seeking to leverage the potential of this molecule to create innovative and sustainable fragrances. We will delve into its synthesis, olfactory characteristics, stability, and performance in various applications, supported by detailed protocols and expert insights.

Physicochemical Properties and Olfactory Profile

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal with the molecular formula C₁₁H₂₂O₂.[4] Its structure is characterized by a six-membered dioxane ring with a hexyl group at the 2-position and a methyl group at the 4-position.

| Property | Value | Source |

| IUPAC Name | 2-hexyl-4-methyl-1,3-dioxane | [4] |

| CAS Number | 3080-69-1 | [4] |

| Molecular Formula | C₁₁H₂₂O₂ | [4] |

| Molecular Weight | 186.29 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (inferred) | [5] |

| Boiling Point | ~217-218 °C (estimated for a similar structure) | [6] |

| logP (o/w) | ~3.5 (estimated) | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [6] |

Olfactory Profile: A Symphony of Green, Fruity, and Floral Notes

Based on these analogies, 2-Hexyl-4-methyl-1,3-dioxane is anticipated to have a complex and appealing scent profile characterized by:

-

Top Notes: A fresh, vibrant green character, possibly with dewy or leafy undertones.[8]

-

Heart Notes: A prominent fruity facet, likely reminiscent of stone fruits or tropical fruits, complemented by a soft, floral element.

-

Base Notes: A subtle waxy or woody undertone that provides depth and substantivity.

This combination of notes makes it a versatile ingredient for a wide range of fragrance creations, from fresh and uplifting to sophisticated and complex.

The "Green" Credentials of 2-Hexyl-4-methyl-1,3-dioxane

The classification of a fragrance ingredient as "green" is a multifaceted assessment that considers its lifecycle, from raw material sourcing to its ultimate fate in the environment.[9] 2-Hexyl-4-methyl-1,3-dioxane exhibits several characteristics that align with the principles of green chemistry.

Synthesis from Potentially Renewable Feedstocks

2-Hexyl-4-methyl-1,3-dioxane is synthesized through the acid-catalyzed acetalization of heptanal and 1,3-butanediol.

Figure 1: Green synthesis pathway for 2-Hexyl-4-methyl-1,3-dioxane.

Both precursors can be sourced from renewable feedstocks. Heptanal can be derived from the pyrolysis of castor oil, a readily available vegetable oil. 1,3-Butanediol can be produced through the fermentation of sugars. This potential for a bio-based supply chain significantly enhances the green profile of the final fragrance ingredient.

Biodegradability and Environmental Fate

While specific biodegradation data for 2-Hexyl-4-methyl-1,3-dioxane is not publicly available, its chemical structure suggests a favorable environmental profile. As a cyclic acetal, it is susceptible to hydrolysis, especially under acidic conditions, breaking down into its constituent aldehyde (heptanal) and diol (1,3-butanediol).[10] Both of these precursors are expected to be readily biodegradable. This contrasts sharply with the persistent and problematic nature of the unrelated compound 1,4-dioxane, which is a manufacturing byproduct and a substance of regulatory concern.[11]

Application in Fragrance Formulations: From Fine Fragrance to Functional Products

The unique olfactory profile and physicochemical properties of 2-Hexyl-4-methyl-1,3-dioxane make it a valuable ingredient for a diverse range of applications.

Fine Fragrance

In fine fragrances, it can be used to impart a natural, long-lasting green and fruity character. Its complexity allows it to be used as a modifier to enhance floral bouquets or as a key component in modern chypre and fougère accords. Recommended use levels in the fragrance concentrate can range from 0.1% to 5%.

Personal Care Products

-

Soaps and Shower Gels (pH 8-10): The stability of the 1,3-dioxane ring in alkaline conditions makes it an excellent candidate for bar soaps and liquid body washes.[10] It can provide a fresh, clean, and fruity note that is substantive on the skin.

-

Lotions and Creams (pH 5.5-7): While the stability is reduced in neutral to slightly acidic conditions, it can still perform well in leave-on applications where it is not immediately washed off. Careful formulation and stability testing are crucial.

-

Shampoos and Conditioners (pH 4.5-6.5): Similar to lotions, its use in hair care products requires careful consideration of the final product's pH. It can contribute to a perception of natural freshness.

Household Products

-

Fabric Softeners (pH 3-5): The acidic nature of many fabric softeners presents a challenge for the stability of 2-Hexyl-4-methyl-1,3-dioxane. However, encapsulated forms of the fragrance could be employed to protect it until the drying stage.

-